Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate
Overview
Description
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate is a chemical compound with the molecular formula C14H12BF3KNO and a molecular weight of 317.16 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of boronic acids or boronate esters as starting materials, which undergo a series of reactions including halogenation, amination, and trifluoroboration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate involves its interaction with specific molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process . This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by coupling with an electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
- Potassium [4-(aminocarbonyl)phenyl]trifluoroborate
- Potassium [4-(methylamino-1-carbonyl)phenyl]trifluoroborate
- Potassium [4-(ethylamino-1-carbonyl)phenyl]trifluoroborate
Uniqueness
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its benzylamino group provides additional steric and electronic effects, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
potassium;[4-(benzylcarbamoyl)phenyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3NO.K/c16-15(17,18)13-8-6-12(7-9-13)14(20)19-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFKKXMPRJFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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